Product packaging for IL-17A antagonist 3(Cat. No.:)

IL-17A antagonist 3

カタログ番号: B15144457
分子量: 613.1 g/mol
InChIキー: CEFRORFLEYHRHI-IZLXSDGUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H33ClN6O4 B15144457 IL-17A antagonist 3

3D Structure

Interactive Chemical Structure Model





特性

分子式

C33H33ClN6O4

分子量

613.1 g/mol

IUPAC名

(4S,20R)-7-chloro-N-methyl-4-[(2-methylpyrazole-3-carbonyl)amino]-3,18-dioxo-2,19-diazatetracyclo[20.2.2.16,10.111,15]octacosa-1(25),6,8,10(28),11,13,15(27),22(26),23-nonaene-20-carboxamide

InChI

InChI=1S/C33H33ClN6O4/c1-35-31(42)27-17-21-6-10-25(11-7-21)37-32(43)28(39-33(44)29-14-15-36-40(29)2)19-24-18-23(9-12-26(24)34)22-5-3-4-20(16-22)8-13-30(41)38-27/h3-7,9-12,14-16,18,27-28H,8,13,17,19H2,1-2H3,(H,35,42)(H,37,43)(H,38,41)(H,39,44)/t27-,28+/m1/s1

InChIキー

CEFRORFLEYHRHI-IZLXSDGUSA-N

異性体SMILES

CNC(=O)[C@H]1CC2=CC=C(C=C2)NC(=O)[C@H](CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C

正規SMILES

CNC(=O)C1CC2=CC=C(C=C2)NC(=O)C(CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C

製品の起源

United States

説明

Role of Interleukin-17A (IL-17A) in Immune-Mediated Pathogenesis

IL-17A is a pro-inflammatory cytokine that plays a crucial role in both acute and chronic inflammatory responses. genome.jp While its physiological function is essential for host defense at mucosal and epithelial barriers, its overproduction contributes to the pathology of a wide range of immune-mediated inflammatory diseases (IMIDs). tandfonline.comfrontiersin.org Dysregulated IL-17A production leads to excessive expression of pro-inflammatory cytokines and chemokines, resulting in the recruitment and activation of innate immune cells like neutrophils and macrophages to the site of inflammation. tandfonline.com This sustained inflammatory cascade can lead to significant tissue damage. tandfonline.com

The inflammatory effects of IL-17A are often amplified through synergistic or additive interactions with other pro-inflammatory cytokines, such as tumor necrosis factor (TNF). nih.gov IL-17A stimulates various cell types, including fibroblasts, epithelial cells, and endothelial cells, to produce a host of inflammatory mediators. whiterose.ac.uk These include:

Cytokines: IL-1β, IL-6, and TNF-α. frontiersin.orgfrontiersin.org

Chemokines: CXCL1, CXCL5, CXCL8, CCL2, and CCL7, which are potent chemoattractants for neutrophils and other immune cells. tandfonline.comfrontiersin.org

Matrix Metalloproteinases (MMPs): MMPs contribute to the breakdown of extracellular matrix and tissue remodeling. frontiersin.org

This broad spectrum of activity underscores the central role of IL-17A in perpetuating chronic inflammatory cycles characteristic of autoimmune diseases.

IL-17A is the most well-characterized member of the IL-17 cytokine family, which consists of six members: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F. frontiersin.orgcreative-diagnostics.com IL-17A and IL-17F share the highest sequence homology and can exist as homodimers or as an IL-17A/F heterodimer. tandfonline.comfrontiersin.org

The biological effects of IL-17A are mediated through its binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC). bio-rad.comfrontiersin.org IL-17RA is widely expressed on various cell types, which accounts for the broad impact of IL-17A signaling. nih.gov

Upon ligand binding, the receptor complex recruits the adaptor protein Act1 (NF-κB activator 1). nih.govnih.gov This initiates downstream signaling cascades, primarily activating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. tandfonline.comnih.gov Activation of these pathways leads to the transcription of numerous genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, driving the inflammatory response. nih.govnih.gov

Table 1: The IL-17 Cytokine Family

Cytokine Receptor Subunits Key Functions in Inflammation
IL-17A IL-17RA / IL-17RC Pro-inflammatory, host defense, key driver in several autoimmune diseases. frontiersin.orgmdpi.com
IL-17F IL-17RA / IL-17RC Pro-inflammatory, often co-expressed with IL-17A, involved in mucosal defense. tandfonline.comfrontiersin.org
IL-17C IL-17RA / IL-17RE Implicated in skin inflammation and host defense at epithelial surfaces. genome.jpnih.gov
IL-17E (IL-25) IL-17RA / IL-17RB Primarily involved in type 2 immune responses, such as in allergic reactions and parasitic infections. tandfonline.comgenome.jp
IL-17B IL-17RB Function is less characterized, may have pro-inflammatory roles. genome.jpcreative-diagnostics.com

| IL-17D | IL-17RD | Function is largely unknown. genome.jpcreative-diagnostics.com |

This table is based on information from multiple sources.

The IL-23/IL-17 axis is considered central to the pathogenesis of psoriasis and psoriatic arthritis (PsA). capes.gov.brnih.gov In psoriatic lesions, there is a high expression of IL-17A and IL-17F. frontiersin.orgmdpi.com IL-17A is produced by various immune cells, including T helper 17 (Th17) cells, mast cells, and γδ T cells, found in the skin and synovial fluid of patients. nih.govcapes.gov.br

In the skin, IL-17A acts on keratinocytes, stimulating them to produce chemokines (like CCL20 and CXCL8), antimicrobial peptides, and other pro-inflammatory mediators. nih.govnih.gov This leads to the characteristic features of psoriasis, including epidermal hyperplasia (thickening of the skin), and the recruitment of neutrophils, forming microabscesses. frontiersin.org

In PsA, IL-17A contributes to inflammation in the joints and entheses (the sites where tendons and ligaments attach to bone). frontiersin.org It stimulates synovial fibroblasts to produce inflammatory cytokines and MMPs, which degrade cartilage. nih.gov Furthermore, IL-17A promotes bone resorption by increasing the expression of RANKL, a key molecule in osteoclast formation and activation. nih.govfrontiersin.org

Ankylosing spondylitis (AS) and the broader category of axial spondyloarthritis (axSpA) are chronic inflammatory diseases primarily affecting the axial skeleton. whiterose.ac.uk The IL-17 pathway is a key driver of the inflammation and structural changes seen in these conditions. bmj.comfrontiersin.org Elevated levels of IL-17-producing cells are found in the blood and inflamed tissues of patients with AS and axSpA. nih.gov

IL-17A contributes to the pathogenesis of AS and axSpA by promoting inflammation at the entheses, a hallmark of these diseases. frontiersin.orgbmj.com It can induce the production of inflammatory cytokines by resident cells within the entheseal tissue. frontiersin.org There is also evidence suggesting that IL-17A is involved in the pathological new bone formation (syndesmophytes) that can lead to spinal fusion in AS. mdpi.com

Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to cartilage and bone destruction. eujournal.org IL-17A is readily detected in the synovial fluid and tissue of RA patients. tandfonline.com While multiple cytokines are involved in RA pathogenesis, IL-17A plays a significant, often synergistic, role with TNF-α and IL-1β to drive inflammation and joint damage. bmj.comfoliamedica.bg

In the context of RA, IL-17A contributes to:

Synovitis: It stimulates synovial fibroblasts to produce pro-inflammatory cytokines such as IL-6 and IL-8, as well as MMPs that degrade the cartilage matrix. frontiersin.org

Bone Erosion: IL-17A promotes osteoclastogenesis, the formation of bone-resorbing cells, by inducing RANKL expression on synovial fibroblasts and osteoblasts. frontiersin.org

Neutrophil Recruitment: It drives the production of chemokines that attract neutrophils into the synovial fluid, further perpetuating the inflammatory environment. nih.gov

Studies in animal models of RA have demonstrated that blocking IL-17A can reduce the severity of arthritis and prevent bone and cartilage erosion. tandfonline.com

Pathological Involvement in Specific Diseases

Tendinopathy

Tendinopathy, a common and often debilitating condition, is characterized by pain, swelling, and loss of function in tendons. google.com Research indicates that IL-17-expressing immune cells are present in human overuse tendinopathy, with increased levels of IL-17A mRNA and protein found in early-stage cases. google.com Studies in human tenocytes have shown that IL-17A regulates pro-inflammatory cytokines and can lead to changes in the tendon matrix, favoring a mechanically inferior type of collagen. google.com

Preclinical studies have demonstrated that blocking IL-17A can be a promising therapeutic strategy. In a rat model of rotator cuff tendinopathy, IL-17A blockade was found to attenuate inflammation and restore impaired tendon function. bmj.com Furthermore, in an ex vivo model using rat tail tendon fascicles, an IL-17A antagonist was shown to reverse the inflammatory and degenerative effects induced by IL-17A. bmj.com These findings suggest that targeting the IL-17A pathway could be a viable treatment for early-stage tendinopathy. researchgate.net A clinical trial investigating the effect of the IL-17A inhibitor secukinumab in patients with rotator cuff tendinopathy has been initiated based on these promising preclinical results. acrabstracts.org

Pulmonary Fibrosis

Pulmonary fibrosis is a progressive and often fatal lung disease with limited treatment options. aai.org Emerging evidence has implicated IL-17A in its development and progression. aai.orgnih.gov Studies have shown that IL-17A can increase collagen synthesis and secretion and promote the transition of epithelial cells to mesenchymal cells, a key process in fibrosis, in a manner dependent on transforming growth factor-beta 1 (TGF-β1). aai.org In animal models of pulmonary fibrosis, IL-17A expression is elevated. aai.org

Neutralizing IL-17A in these models has been shown to promote the resolution of acute inflammation, reduce pulmonary fibrosis, and improve survival rates. aai.org The mechanism behind this therapeutic effect appears to be twofold. Firstly, IL-17A antagonism shifts the immune response in the fibrotic lung towards a more beneficial Th1-type response. aai.org Secondly, it induces autophagy, a cellular process that helps degrade collagen and promotes the death of fibrotic cells. aai.orgresearchgate.net This suggests that blocking IL-17A could be a promising therapeutic approach for fibroproliferative lung diseases. aai.org

Acute Ischemic Stroke

Following an acute ischemic stroke, a complex inflammatory cascade is initiated that can exacerbate brain injury. imrpress.comnih.gov IL-17A has been identified as a key player in this post-stroke inflammation. imrpress.comnih.gov It is produced by various immune cells and acts upstream of chemokine induction, which is responsible for recruiting damaging inflammatory cells to the site of injury. imrpress.comashpublications.org

Studies in animal models have shown that IL-17A levels are elevated in the brain after a stroke. frontiersin.org Neutralizing IL-17A has been found to improve neurological outcomes and reduce infarct size. ashpublications.orgfrontiersin.org The protective effect of IL-17A neutralization is linked to the inhibition of a specific cell death pathway known as caspase-12-dependent apoptosis in neurons. frontiersin.org Furthermore, IL-17A can work in synergy with other pro-inflammatory cytokines like TNF-α to enhance the production of neutrophil-attracting chemokines by astrocytes. ashpublications.orgahajournals.org These findings suggest that targeting IL-17A could be a novel therapeutic strategy for acute ischemic stroke. ashpublications.org

Irritable Bowel Syndrome

The role of the IL-23/IL-17 axis in inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is complex and has yielded conflicting results. bmj.comresearchgate.net While IL-17A is a pro-inflammatory cytokine, its blockade in the context of IBD has been associated with paradoxical worsening of the disease in some cases. bmj.comarchivesofrheumatology.orgfrontiersin.org Clinical trials of IL-17A inhibitors in Crohn's disease were halted due to this observation. bmj.comresearchgate.net

Some studies suggest that IL-17A may have a protective role in the gut mucosa. frontiersin.org However, other research indicates that blocking IL-17A can inhibit colitis in animal models. frontiersin.org The development of new-onset IBD has been reported in patients receiving IL-17A inhibitors for other conditions, suggesting that these therapies may unmask or induce IBD in susceptible individuals. archivesofrheumatology.orgarchivesofmedicalscience.com Interestingly, the simultaneous inhibition of both IL-17A and IL-17F appears to be more beneficial in ameliorating colitis than blocking IL-17A alone. archivesofmedicalscience.com This highlights the intricate and context-dependent role of IL-17A in intestinal inflammation.

Systemic Lupus Erythematosus

Systemic lupus erythematosus (SLE) is a chronic autoimmune disease characterized by widespread inflammation and the production of autoantibodies. nih.gov The IL-23/IL-17 axis is believed to play a significant pathogenic role in SLE. mjpath.org.my IL-17, produced by Th17 cells and other immune cells, contributes to the inflammatory environment and can stimulate B cells to produce autoantibodies. mjpath.org.mynih.gov

Elevated levels of IL-17 have been observed in SLE patients and are associated with inflammatory markers. jrd.or.krnih.gov Animal models of lupus have demonstrated that blocking IL-17 can lead to a decrease in disease manifestations. nih.gov While several IL-17A blockers are approved for other autoimmune diseases, their efficacy and long-term safety in SLE patients are still under investigation through clinical trials. frontiersin.org

Hidradenitis Suppurativa and Uveitis

Hidradenitis Suppurativa (HS) is a chronic, inflammatory skin condition that causes painful lesions. nih.govjddonline.com The IL-17 pathway is a key driver of the inflammation seen in HS. nih.gov Several biologic agents targeting IL-17 have shown efficacy in treating moderate-to-severe HS. nih.govnih.gov

Secukinumab , a monoclonal antibody that selectively targets IL-17A, has been approved for the treatment of HS. nih.gov Phase III clinical trials, SUNSHINE and SUNRISE, demonstrated that secukinumab led to significant clinical improvements in a large cohort of patients. nih.govthemedicalxchange.com

Bimekizumab , which neutralizes both IL-17A and IL-17F, has also shown promising results in phase III trials and has recently been approved for HS treatment. nih.govucb.compatsnap.com

CJM112 , another anti-IL-17A monoclonal antibody, has been assessed in a phase II trial for moderate-to-severe HS. nih.gov

Brodalumab , which targets the IL-17 receptor A (IL-17RA), has also been used in case studies for HS with positive outcomes. nih.gov

Uveitis , an inflammation of the uvea in the eye, can be associated with various autoimmune conditions. medscape.com IL-17A is implicated in the pathogenesis of noninfectious uveitis. medscape.com Upregulation of IL-23 and IL-17A has been observed in patients with active uveitis. medscape.com

Secukinumab has been studied in patients with chronic noninfectious uveitis, where it demonstrated a decrease in ocular inflammation in a majority of patients. medscape.com

However, the role of IL-17A inhibition in uveitis is complex. Some studies have suggested that blocking IL-17A alone might increase the risk of uveitis in certain patient populations, such as those with ankylosing spondylitis. frontiersin.org

In contrast, dual inhibition of IL-17A and IL-17F with bimekizumab has been associated with a lower incidence of uveitis in patients with axial spondyloarthritis, suggesting a potentially protective effect. frontiersin.orgbmj.com

Discovery and Design of Il 17a Antagonist 3

Historical Context of IL-17A Antagonist Discovery

The inhibition of the IL-17A pathway was initially dominated by biologic therapies like monoclonal antibodies due to the large, challenging surface area of the IL-17A/IL-17RA receptor interface. acs.orgnih.govplos.org The quest for small-molecule antagonists required innovative approaches to identify starting points for drug design. plos.org

Early efforts in discovering small-molecule IL-17A antagonists involved the investigation of linear peptide ligands. researchgate.nettandfonline.com The characterization of how these peptides bind to IL-17A was a critical step that enabled the subsequent design of more drug-like molecules. acs.orgresearchgate.net

A key breakthrough came from the discovery of Compound 1, a lead IL-17A antagonist featuring a linear peptide motif. researchgate.netresearchgate.net This compound was identified as having excellent binding to IL-17A and served as a foundational tool for understanding how a small molecule could effectively interact with the cytokine. researchgate.nettandfonline.com The binding of Compound 1 was later characterized in detail, showing it occupied a central pocket at the interface of the IL-17A dimer. researchgate.net This initial lead provided the crucial structural and activity data needed to guide further optimization. researchgate.netresearchgate.net

To identify novel and potent inhibitors for challenging targets like IL-17A, researchers employed various high-throughput screening (HTS) methods. These techniques allow for the rapid testing of vast chemical libraries to find compounds that interact with the target protein. nih.govplos.orgingentaconnect.com For IL-17A, two particularly successful HTS technologies were instrumental: DNA-Encoded Library (DEL) synthesis and NMR-based fragment screening.

The discovery of the initial macrocyclic lead, Compound 1, was accomplished through the use of DNA-Encoded Library (DEL) technology. researchgate.netnih.gov This technique involves synthesizing immense libraries of macrocycles, with each unique compound tagged with a specific DNA barcode. tandfonline.comnih.gov By screening these extensive libraries against the IL-17A target, researchers at Ensemble Therapeutics were able to identify Compound 1 as a promising inhibitor. tandfonline.comnih.gov Subsequent analysis using methods like H/D exchange mass spectrometry helped to map the binding region of this macrocycle to a specific site on IL-17A known as the β-hairpin pocket. nih.govscispace.com

In a parallel approach to discover new starting points, researchers utilized nuclear magnetic resonance (NMR)-based fragment screening. researchgate.netnih.govresearchgate.net This method involves screening a library of low-molecular-weight chemical fragments to identify weak but efficient binders to the target protein. nih.gov By observing chemical shift perturbations in the NMR spectra of IL-17A in the presence of approximately 4,000 different fragments, scientists discovered binders that interacted with a previously unknown site near the C-terminal region of the cytokine. nih.govresearchgate.netnih.gov Although these initial fragments bound with weak affinity, this discovery unveiled a novel binding location distinct from other known inhibitors, providing a new avenue for antagonist design. nih.govnih.gov

Application of High-Throughput Screening Techniques

DNA-Encoded Library (DEL) Synthesis Technology

Rational Design Strategy for Macrocycle 3

The development of IL-17A antagonist 3 is a prime example of rational design, where detailed structural information of a lead compound bound to its target is used to engineer improved next-generation molecules.

The cornerstone of the strategy to develop Macrocycle 3 was Structure-Guided Drug Design (SBDD). nih.govdrugdiscoverychemistry.com After the initial discovery of Compound 1, a high-resolution co-crystal structure of a related macrocycle (Compound 2) and later Compound 3 with the IL-17A homodimer was achieved. acs.orgnih.govnih.gov These structures revealed that the compounds bind at the interface of the two monomers of the IL-17A dimer. acs.orgnih.gov

This detailed structural insight enabled designers to understand the precise molecular interactions responsible for binding. nih.gov Macrocycle 3 was designed as a potent derivative based on the structural information gleaned from the complex of Compound 1 with IL-17A. researchgate.netresearchgate.net The co-crystal structure showed that Macrocycle 3 fits into the homodimeric interface, engaging in multiple, highly specific interactions with both monomers of the receptor. nih.govscispace.com These interactions include:

Hydrogen bonds with residues L97 and W67. tandfonline.com

Hydrophobic interactions within a main pocket (Y62, P63, W67, L97, L112) and a subpocket (R114, E95, L97). tandfonline.com

Stacking interactions with aromatic components of the macrocycle and residues Y52 and L97. tandfonline.com

This SBDD approach, which leveraged the initial findings from both DEL and crystallographic studies, allowed for the creation of a highly potent macrocyclic antagonist with optimized interactions within the IL-17A binding site. nih.govdrugdiscoverychemistry.com

Data Tables

Table 1: Screening and Activity Data for IL-17A Antagonists

Compound NameDiscovery / Design MethodBinding Affinity (Kd)Functional Inhibition (IC50)Source(s)
IL-17A antagonist 1 (Compound 1) DNA-Encoded Library (DEL)0.66 μM1.14 μM medchemexpress.com
This compound (Macrocycle 3) Structure-Guided Drug Design (SBDD)< 200 nM (SPR)< 35 nM (FRET) tandfonline.com

Table 2: Structural Interactions of Macrocycle 3 with IL-17A Dimer

Interaction TypeInteracting IL-17A ResiduesSource(s)
Hydrogen Bonds L97, W67 tandfonline.com
Hydrophobic Interactions (Main Pocket) Y62, P63, W67, L97, L112 tandfonline.com
Hydrophobic Interactions (Subpocket) R114, E95, L97 tandfonline.com
Stacking Interactions Y52, L97 tandfonline.com

Optimization from Precursor Structures (e.g., Compound 1)

The journey toward this compound began with earlier, less constrained molecules, most notably a linear peptide motif designated as Compound 1. researchgate.netresearchgate.net This precursor was identified as an inhibitor of the IL-17A/IL-17RA interaction, but its modest potency limited its therapeutic potential. researchgate.net The pivotal breakthrough came from elucidating the co-crystal structure of Compound 1 bound to the IL-17A homodimer. tandfonline.comresearchgate.net This structural information revealed that Compound 1 binds in a central, druggable pocket at the interface of the two IL-17A monomers. researchgate.netresearchgate.net

Analysis of this complex highlighted key molecular interactions and provided a structural blueprint for rational, structure-guided design. tandfonline.comresearchgate.net Researchers observed that Compound 1 binding induced a conformational change, enlarging the central pocket. researchgate.net With this understanding, the strategy shifted to designing macrocycles that could better exploit this binding site, aiming to improve affinity and functional activity by pre-organizing the key binding elements into a more rigid conformation.

This led to the design of macrocyclic antagonists, including Compound 2 and this compound (also referred to as Compound 3). nih.govresearchgate.net These macrocycles were engineered to maintain the crucial interactions observed with Compound 1 while enhancing binding affinity through cyclization. researchgate.net this compound, a 21-membered macrocycle, successfully achieved these improvements over its linear precursor, Compound 1, without a significant increase in molecular weight. nih.govresearchgate.net The resulting macrocycles demonstrated a marked improvement in both binding affinity and functional inhibition of the IL-17A pathway. researchgate.net

Table 1: Comparative Activity of Precursor vs. Macrocyclic Antagonists

Compound Description Affinity (SPR KD) Functional Activity (FRET IC50)
Compound 1 Linear Peptide Precursor - 1.14 µM researchgate.net
Compound 2 Macrocyclic Antagonist < 200 nM researchgate.net < 35 nM researchgate.net
This compound Macrocyclic Antagonist < 200 nM researchgate.net < 35 nM researchgate.net

Integration of Computational Macrocycle Screening

Computational methods were instrumental in refining the design of this compound. acs.org Following the initial structure-guided hypothesis, researchers employed a sophisticated pipeline that integrated pharmacophore modeling, virtual screening, and molecular dynamics (MD) simulations. acs.orgnih.gov

Analysis of the co-crystal structures of macrocycles like Compound 2 and this compound bound to the IL-17A dimer provided high-resolution detail of their binding mode. acs.orgnih.gov These structures confirmed that the macrocycles bind at the homodimer interface, allosterically inhibiting its interaction with its receptor. nih.gov Specifically, the analysis of this compound revealed multiple critical interactions:

Hydrogen Bonds: The bis-amide substructure forms four key hydrogen bonds with the backbone of Leu97 on both chains (A and B) of the IL-17A dimer. acs.orgtandfonline.comnih.gov

Hydrophobic Interactions: The macrocycle engages in extensive hydrophobic interactions within a main pocket (involving residues Y62, P63, W67, L97, and L112) and a subpocket. tandfonline.com

Stacking Interactions: Aromatic components of the macrocycle participate in stacking interactions with Y52 and L97. tandfonline.com

This detailed structural information was used to build a common pharmacophore model. acs.orgnih.gov This model, featuring a specific arrangement of hydrogen bond donors and acceptors, served as the basis for virtual screening of a large compound library of macrocycles. acs.orgnih.gov Computational assessment also helped identify distinct binding pockets within the IL-17A structure, such as the β-hairpin pocket, which was hypothesized to be the binding site for peptide macrocycles. acs.org

Furthermore, coupled MD/MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) approaches were used to estimate the free energy of binding for proposed macrocycle designs, allowing researchers to prioritize candidates for synthesis that compared favorably to the precursor, Compound 1. researchgate.net This synergy of structural biology and computational screening enabled the rational design and discovery of potent, low-nanomolar binders to the IL-17A target. acs.org

Table 2: Key Interactions of this compound in the Binding Pocket

Interaction Type Interacting Residues in IL-17A
Hydrogen Bonding Leu97 (Chains A & B), W67 tandfonline.comscispace.com
Hydrophobic (Main Pocket) Y62, P63, W67, L97, L112 tandfonline.com
Hydrophobic (Subpocket) R114, E95, L97 tandfonline.com
Pi-Stacking Y52, L97 tandfonline.comscispace.com

Mechanism of Action and Molecular Interactions of Il 17a Antagonist 3

The antagonistic properties of IL-17A antagonist 3 stem from its ability to directly interfere with the IL-17A signaling pathway. This is achieved through a multi-faceted mechanism that ultimately prevents the cytokine from engaging with its cell-surface receptor.

Antagonistic Modality

This compound functions by directly binding to the homodimeric form of IL-17A. scispace.comresearchgate.net Unlike monoclonal antibodies that target large, featureless protein surfaces, this macrocyclic compound engages with a specific pocket at the interface of the two IL-17A monomers. scispace.comresearchgate.netnih.gov This mode of action represents a significant advancement in the development of small-molecule inhibitors for challenging protein-protein interactions. scispace.com

By occupying a critical site on the IL-17A dimer, antagonist 3 effectively blocks the cytokine's interaction with its cognate receptor, IL-17RA. nih.govnih.govresearchgate.net This steric hindrance prevents the formation of the IL-17A/IL-17RA signaling complex, which is the initial step required to trigger downstream inflammatory cascades. scispace.comontosight.ai The ability of antagonist 3 to inhibit this crucial binding event is a cornerstone of its therapeutic potential. nih.govresearchgate.net

The interaction between IL-17A and IL-17RA is a classic example of a protein-protein interaction (PPI) that, when dysregulated, contributes to disease. scispace.comontosight.ai this compound is designed to disrupt this specific PPI. scispace.combioworld.com By binding to the IL-17A dimer, the antagonist induces a conformational state that is incompatible with receptor binding, thereby allosterically reducing its ability to engage the IL-17 receptor. researchgate.netnih.gov This disruption of the PPI effectively neutralizes the pro-inflammatory signals mediated by IL-17A. scispace.comnih.govresearchgate.net

Inhibition of IL-17A Binding to its Receptor (IL-17RA)

Structural Basis of Binding (Co-Crystal Analysis with IL-17A Dimer, PDB ID 5HI4)

The high-resolution co-crystal structure of this compound in complex with the IL-17A homodimer (PDB ID: 5HI4) provides a detailed atomic-level understanding of its binding mechanism. scispace.comnih.govnih.gov

Key Intermolecular Interactions

The stability of the this compound and IL-17A complex is maintained through a network of specific intermolecular interactions. scispace.comnih.gov These include:

Hydrogen Bonds: A critical set of four hydrogen bonds is formed between the bis-amide substructure of the antagonist and the backbone of Leucine 97 (Leu97) on both chains (A and B) of the IL-17A dimer. nih.govacs.org Additional hydrogen bonds involve the W67 residue of one of the IL-17A monomers. nih.gov

Hydrophobic Interactions: The macrocycle engages in numerous van der Waals interactions with a host of hydrophobic residues within the binding pocket. nih.govacs.org These include Ile96, Leu97, Val98, Leu99, Leu112, and Leu117. acs.orgresearchgate.net

Pi-Stacking Interactions: The aromatic components of this compound participate in pi-stacking interactions with Tyrosine 52 (Tyr52) and Leucine 97 (Leu97) of the IL-17A dimer, further contributing to the binding affinity and specificity. nih.gov

These combined interactions anchor the antagonist firmly within the dimer interface, effectively preventing the binding of the IL-17RA receptor and subsequent signal transduction. scispace.comnih.govacs.org

Table of Compound Names

Compound Name
This compound
Secukinumab nih.gov
Ixekizumab nih.gov
Brodalumab frontiersin.org

Table of Key Interacting Residues in the IL-17A/Antagonist 3 Complex

Interaction TypeIL-17A ResidueAntagonist Feature
Hydrogen BondingLeu97 (Chains A & B)Bis-amide substructure
Hydrogen BondingTrp67 (Chain A)Not specified
Hydrophobic (van der Waals)Ile96, Leu97, Val98, Leu99, Leu112, Leu117Macrocyclic scaffold
Pi-StackingTyr52, Leu97Aromatic components
Hydrogen Bonding Network

A critical component of the binding affinity of this compound is its formation of a robust hydrogen bonding network. nih.gov Co-crystal structures reveal that this network primarily involves residues from both monomers of the IL-17A dimer. nih.govscispace.com Specifically, significant hydrogen bonds are formed with the backbone atoms of Leucine 97 (L97) from both chains of the IL-17A dimer and with the side chain of Tryptophan 67 (W67) from one of the monomers. nih.govtandfonline.com These interactions provide a strong anchor for the antagonist within the binding pocket.

Pi-Stacking Interactions

The aromatic components of this compound play a significant role in its binding through pi-stacking interactions. nih.gov These interactions occur with the aromatic side chains of specific amino acid residues on the IL-17A dimer. tandfonline.com Notably, pi-stacking is observed with Tyrosine 52 (Y52) and Leucine 97 (L97), further enhancing the binding affinity and specificity of the antagonist. nih.govtandfonline.com

Van der Waals Interactions

A dense network of van der Waals forces contributes significantly to the binding of this compound. nih.govnih.gov These interactions are numerous and involve several residues on both chains of the IL-17A dimer. scispace.com Key residues participating in these close-range interactions include Proline 63 from chain B (P63B), Leucine 97 from chain A (L97A), Leucine 112 from chain A (L112A), and Tyrosine 62 from chain A (Y62A). nih.govscispace.com The cumulative effect of these van der Waals contacts is a major determinant of the antagonist's binding strength. nih.gov

Interaction TypeKey Interacting Residues on IL-17A
Hydrogen Bonding L97 (Chains A & B), W67 (Chain A)
Hydrophobic (Main Pocket) Y62, P63, W67, L97, L112
Hydrophobic (Subpocket) R114, E95, L97
Pi-Stacking Y52, L97
Van der Waals P63B, L97A, L112A, Y62A

Importance of Specific Structural Moieties

The chemical structure of this compound contains several key moieties that are essential for its activity. nih.gov The cyclopentenyl group , for instance, is a critical element. nih.govscispace.com It fits into a subpocket formed by residues R114, E95, and L97, with its shape and electrostatic properties being complementary to this pocket. nih.gov The amide bonds within the macrocyclic structure are crucial for maintaining the conformational rigidity required for optimal binding and for participating in the hydrogen bonding network. The presence of chiral centers dictates the specific three-dimensional arrangement of the antagonist, ensuring that its functional groups are correctly oriented to interact with their respective binding partners on the IL-17A dimer.

Characterization of Hot-Spot Interacting Areas on IL-17A Dimer

The binding of this compound is concentrated in specific "hot-spot" regions on the IL-17A dimer. scispace.com These are areas where the interaction contributes a significant portion of the binding energy. For this compound, five such hot-spot interacting areas have been identified. scispace.com These hot-spots are largely defined by the residues involved in the hydrogen bonding, hydrophobic, and pi-stacking interactions detailed above. Two previously identified hot regions on IL-17A, known as the α-helix and β-hairpin pockets, are key to its interaction with its natural receptor, IL-17RA, and are also targeted by antagonists. plos.org The α-helix pocket involves residues 60–62, 99, 101, and 110, while the β-hairpin pocket includes residues 93–95. plos.org

Intracellular Signaling Pathway Modulation

Suppression of IL-17A-Mediated NF-κB Activation

A fundamental aspect of this compound's mechanism involves the suppression of Nuclear Factor-kappa B (NF-κB) activation. pnas.org IL-17A signaling typically triggers the recruitment of TRAF (TNF receptor-associated factor) proteins, particularly TRAF6, which is crucial for activating the NF-κB pathway. pnas.orgfrontiersin.orgfrontiersin.org This activation leads to the translocation of NF-κB into the nucleus, where it orchestrates the transcription of numerous pro-inflammatory genes. spandidos-publications.compatsnap.com

By blocking IL-17A, the antagonist prevents this signaling cascade, resulting in a marked reduction in NF-κB activity. pnas.orgspandidos-publications.com This inhibition has been observed in various cell types, including keratinocytes and fibroblasts, which are key players in inflammatory skin conditions like psoriasis. nih.gov The suppression of NF-κB is a critical step in curtailing the inflammatory response driven by IL-17A. frontiersin.orgaai.org

Inhibition of MAPK Pathway Activation

This compound also exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway. pnas.org The binding of IL-17A to its receptor normally activates several MAPK subfamilies, including ERK1/2, p38, and JNK. nih.govdovepress.comnih.gov These kinases play a significant role in stabilizing the messenger RNA (mRNA) of downstream target genes and further promoting inflammatory responses. spandidos-publications.comnih.gov

Reduction of Pro-inflammatory Gene Transcription

The combined suppression of the NF-κB and MAPK pathways by this compound culminates in a significant reduction of pro-inflammatory gene transcription. nih.gov IL-17A is known to upregulate a wide array of genes that encode for cytokines, chemokines, and other inflammatory molecules in target cells. nih.gov

By neutralizing IL-17A, the antagonist effectively diminishes the transcription of these genes. patsnap.com This has been demonstrated in various experimental models where the expression of genes associated with inflammation is significantly downregulated following treatment with IL-17A inhibitors. frontiersin.org This broad dampening of the genetic inflammatory signature is a key outcome of the antagonist's mechanism of action.

Modulation of Downstream Cytokine and Chemokine Production

A direct consequence of the reduced pro-inflammatory gene transcription is the decreased production and secretion of various cytokines and chemokines that fuel the inflammatory process.

IL-17A is a potent inducer of Interleukin-6 (IL-6), a pleiotropic cytokine with a central role in inflammation. nih.gov The IL-17A signaling pathway, particularly through TRAF6, directly leads to the production of IL-6. pnas.org Research has consistently shown that blocking IL-17A signaling with antagonists leads to a significant reduction in IL-6 production in various cell types, including human tendon-derived cells and normal human dermal fibroblasts. bmj.comfrontiersin.org This inhibition of IL-6 is a key factor in the anti-inflammatory effects of IL-17A antagonists. aai.org

Interleukin-8 (IL-8), a potent neutrophil chemoattractant, is another key downstream mediator of IL-17A signaling. skintherapyletter.com The production of IL-8 is significantly upregulated in keratinocytes upon stimulation with IL-17A, often in synergy with other cytokines like TNF-α. tandfonline.comresearchgate.net Macrocyclic IL-17A antagonists, including compounds structurally related to this compound, have been shown to potently inhibit the IL-17A-stimulated production of IL-8 in keratinocyte cellular assays. researchgate.nettandfonline.com This effect is specific, as the antagonist does not inhibit baseline IL-8 production stimulated by TNF-α alone. researchgate.nettandfonline.com

Chemokine (C-X-C motif) ligand 1 (CXCL1) is another important chemokine whose production is induced by IL-17A. nih.gov CXCL1 plays a role in the recruitment of neutrophils to sites of inflammation. skintherapyletter.com The IL-17A signal transduction pathway, particularly the TRAF5-dependent branch, is involved in CXCL1 production. pnas.org Studies have demonstrated that IL-17A antagonists can significantly attenuate the release of CXCL1 in various experimental settings, including in rat tail tendon fascicles stimulated with IL-17A. bmj.comresearchgate.net

Interactive Data Tables

Table 1: Effect of IL-17A Antagonism on Key Inflammatory Pathways and Mediators

Pathway/Mediator Effect of this compound Key Cellular Context Supporting Findings
NF-κB Activation SuppressionKeratinocytes, FibroblastsPrevents nuclear translocation of NF-κB, reducing pro-inflammatory gene transcription. pnas.orgspandidos-publications.compatsnap.com
MAPK Pathway InhibitionHaCaT cells, ARPE-19 cellsReduces phosphorylation of ERK, JNK, and p38. pnas.orgdovepress.com
IL-6 Production InhibitionTendon-derived cells, Dermal fibroblastsSignificantly decreases secretion of IL-6. bmj.comfrontiersin.org
IL-8 Production InhibitionKeratinocytesPotently modulates IL-17A-stimulated IL-8 production. researchgate.nettandfonline.com
CXCL1 Production InhibitionTendon fasciclesAttenuates the release of CXCL1. bmj.comresearchgate.net
Reduction of Matrix Metalloproteinase Expression

Interleukin-17A (IL-17A) has been identified as a significant factor in the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and are implicated in tissue remodeling and disease progression. Antagonism of IL-17A has demonstrated the potential to counteract these effects.

In the context of pulmonary fibrosis, blocking IL-17A activity has been shown to reduce the activation of MMP2. aai.org Similarly, in models of ischemic stroke, the absence of the IL-17 receptor (IL-17RA) led to significantly reduced levels of MMP3. ashpublications.org This effect was further substantiated in primary astrocyte cultures where IL-17A, in synergy with TNF-α, induced MMP3. ashpublications.org

The link between IL-17A and MMPs is also evident in cancer biology. Studies have shown that IL-17A is associated with increased expression of MMP-9, which enhances cancer cell invasiveness and metastasis. nih.gov The inhibition of IL-17A can suppress the expression of MMP9 in tumor environments. nih.gov Furthermore, IL-17A has been observed to promote the migration and invasion of cancer cells by upregulating MMP-9 expression. nih.gov

In synovial sarcoma cells, IL-17A stimulation leads to increased mRNA and protein expression of MMP-3. researchgate.net This induction is mediated through the IL-17 receptor and involves the phosphorylation of MAPKs and subsequent activation of the AP-1 transcription factor. researchgate.net In the context of intervertebral disc degeneration, IL-17A has been shown to increase the production of MMP-13, contributing to the degradation of the extracellular matrix. researchgate.net This process is mediated through the NF-κB pathway. researchgate.net

The antagonism of IL-17A, therefore, presents a therapeutic strategy for conditions characterized by excessive MMP activity by directly or indirectly downregulating their expression and function.

Impact on Cellular Responses

Decreased Neutrophil Recruitment

Antagonism of Interleukin-17A (IL-17A) has a significant impact on cellular responses, most notably by decreasing the recruitment of neutrophils to sites of inflammation. frontiersin.org IL-17A is a potent inducer of chemokines that attract neutrophils, such as CXCL1, CXCL8, and others. frontiersin.orgersnet.org By blocking IL-17A signaling, the production of these chemokines is reduced, thereby diminishing the influx of neutrophils.

In murine models of psoriasis, the administration of an anti-IL-17A antibody led to a reduction in the formation of neutrophilic abscesses in the epidermis. aai.org Similarly, in a model of diffuse alveolar damage in the lungs, IL-17A deficiency or its functional blockade significantly attenuated neutrophil recruitment and the formation of neutrophil extracellular traps (NETs). frontiersin.org Mechanistically, it was found that IL-17A stimulates lung resident fibroblasts to produce the neutrophil chemoattractant CXCL1. frontiersin.org

In the context of ischemic stroke, IL-17A secreted by γδ T cells was found to be responsible for neutrophil recruitment. ashpublications.org Neutralizing IL-17A with a blocking antibody reduced the infarct size and improved neurological outcomes, which was associated with decreased neutrophil infiltration. ashpublications.org The synergistic effect of TNF-α and IL-17A on astrocytes leads to enhanced secretion of CXCL-1, a key neutrophil chemoattractant. ashpublications.org

Furthermore, studies have shown that IL-17A, in conjunction with other cytokines like TNF-α, synergistically upregulates the expression of neutrophil-mobilizing chemokines by endothelial cells. nih.gov Therefore, antagonizing IL-17A disrupts this critical signaling axis, leading to a marked reduction in neutrophil accumulation at inflammatory sites.

Normalization of Keratinocyte Proliferation

Interleukin-17A (IL-17A) is a key cytokine driving the aberrant proliferation and differentiation of keratinocytes, a hallmark of psoriasis. jddonline.comfrontiersin.org Antagonism of IL-17A has been shown to effectively normalize these pathological changes in the skin.

In psoriasis, IL-17A stimulates keratinocytes, leading to hyperproliferation and the production of pro-inflammatory molecules that create a positive feedback loop, further amplifying inflammation. jddonline.com Therapeutic agents that block the IL-17 pathway, either by neutralizing IL-17A directly or by blocking its receptor, lead to a decrease in keratinocyte hyperproliferation and a reduction in epidermal thickening. jddonline.com

Clinical and preclinical studies have demonstrated this effect. For instance, treatment with anti-IL-17A antibodies in patients with psoriasis significantly reduces epidermal hyperplasia and the number of proliferating keratinocytes, as marked by Ki-67 staining. aai.orgnih.gov While IL-17A itself may not directly facilitate keratinocyte proliferation in culture, its antagonism indirectly impairs this process by downregulating the expression of chemokines and other inflammatory mediators. aai.org The neutralization of IL-17A leads to the normalization of the genetic hallmarks of psoriasis, indicating a return to a more normal state of keratinocyte function. jddonline.com

The mechanism involves IL-17A's ability to induce the production of various cytokines, chemokines, and antimicrobial peptides from keratinocytes, which in turn recruit more inflammatory cells and sustain the disease process. nih.gov By inhibiting IL-17A, this cycle is broken, leading to the resolution of the psoriatic lesions and the normalization of keratinocyte proliferation. frontiersin.org

Influence on Autophagy (in the context of pulmonary fibrosis)

In the specific context of pulmonary fibrosis, antagonism of Interleukin-17A (IL-17A) has been shown to exert its therapeutic effects in part by influencing the cellular process of autophagy. researchgate.net Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which plays a crucial role in cellular homeostasis and the resolution of inflammation and tissue fibrosis.

Studies have demonstrated that IL-17A can suppress autophagy. aai.orgresearchgate.net In fibrotic lung tissue, autophagy is often impaired, and IL-17A contributes to this by directly inhibiting the formation of autophagosomes. researchgate.net This inhibition is achieved by attenuating the expression of key autophagic molecules such as Beclin-1 and Vps34. researchgate.net Furthermore, IL-17A can inhibit the phosphorylation of B-cell CLL/lymphoma 2 (BCL2), which prevents its degradation and leads to an increased interaction with Beclin-1, thereby reducing autophagy. soton.ac.uk

Antagonism of IL-17A reverses this suppression and restores autophagic activity. researchgate.net This restoration of autophagy is critical for the anti-fibrotic effects of IL-17A blockade. The induced autophagy promotes the degradation of collagen and facilitates autophagy-associated cell death, which is essential for resolving tissue fibrosis. aai.orgresearchgate.net The importance of this mechanism is highlighted by the finding that inhibiting autophagy with agents like 3-methyladenine (B1666300) (3-MA) can reverse the therapeutic benefits of IL-17A antagonism in pulmonary fibrosis models. aai.orgresearchgate.net

Therefore, by blocking IL-17A, the normal autophagic processes are restored, allowing for the clearance of excessive collagen and promoting the resolution of fibrotic tissue in the lungs.

Preclinical Pharmacological Characterization of Il 17a Antagonist 3

In Vitro Assays

The in vitro pharmacological properties of IL-17A antagonist 3, a macrocyclic compound, have been evaluated to determine its binding affinity, functional inhibition, and target selectivity. researchgate.net These studies are crucial in understanding the molecule's potential as a therapeutic agent against inflammatory diseases driven by the IL-17A cytokine.

The binding affinity of this compound to its target, the IL-17A homodimer, has been quantified using various biophysical techniques, including Surface Plasmon Resonance (SPR) and Förster Resonance Energy Transfer (FRET). tandfonline.com These assays provide detailed insights into the molecular interactions between the antagonist and the cytokine.

In SPR experiments, this compound demonstrated a potent binding affinity (K_D) of less than 200 nM to IL-17A. researchgate.nettandfonline.com Similarly, FRET-based assays confirmed its functional activity, showing an IC₅₀ value of less than 35 nM. tandfonline.com These findings indicate a strong and direct interaction between the antagonist and the IL-17A cytokine. tandfonline.com Microscale Thermophoresis (MST) has also been utilized as a method to determine the binding affinities of various small-molecule IL-17A antagonists. acs.org

Binding Affinity and Functional Activity of this compound
AssayParameterValueReference
Surface Plasmon Resonance (SPR)Binding Affinity (K_D)< 200 nM researchgate.nettandfonline.com
Förster Resonance Energy Transfer (FRET)Functional Activity (IC₅₀)< 35 nM tandfonline.com

The ability of this compound to inhibit the biological functions of IL-17A was assessed in relevant cell-based models. These assays are critical for confirming that the binding of the antagonist translates into a functional blockade of IL-17A signaling.

In a psoriasis-relevant cellular assay using keratinocytes, this compound demonstrated potent activity in modulating the IL-17A-stimulated production of the pro-inflammatory cytokine IL-8. researchgate.nettandfonline.com The antagonist exhibited an IC₅₀ value of less than 540 nM in this assay. researchgate.nettandfonline.com This is a significant finding, as IL-17A is a key driver in the pathogenesis of psoriasis, and its signaling leads to the production of inflammatory mediators like IL-8 by keratinocytes. researchgate.nettandfonline.comnih.gov Furthermore, this compound did not inhibit the baseline IL-8 production stimulated by TNF-α alone, indicating its specificity for the IL-17A pathway. researchgate.nettandfonline.com

Functional Inhibition in Keratinocyte Cellular Assay
AssayParameterValueReference
IL-17A-stimulated IL-8 productionIC₅₀< 540 nM researchgate.nettandfonline.com
TNF-α-stimulated IL-8 productionIC₅₀> 30 µM researchgate.net

The inhibitory activity of IL-17A antagonists has also been confirmed in primary human cells. For instance, a high-affinity peptide antagonist of IL-17A, known as HAP, was shown to block the production of multiple inflammatory cytokines in primary human cells. researchgate.net Specifically, in primary human keratinocytes stimulated with IL-17A and TNF-α, HAP inhibited the production of IL-8, IL-6, and CCL-20. researchgate.net These types of assays using primary human cells are crucial for validating the therapeutic potential of IL-17A antagonists in a more physiologically relevant setting. researchgate.netnih.gov

A critical aspect of preclinical characterization is to determine the selectivity and specificity of the antagonist for its intended target. This ensures that the therapeutic effects are not compromised by off-target interactions.

The selectivity of this compound was evaluated against other closely related members of the IL-17 family and its receptor. researchgate.net In SPR assays, while this compound bound potently to IL-17A, it did not show any measurable binding to IL-17F or the IL-17RA receptor subunit at concentrations up to 13.3 µM. researchgate.nettandfonline.com This high degree of specificity is important because IL-17A and IL-17F, despite both signaling through a receptor complex containing IL-17RA, can have distinct biological roles. sinobiological.comnih.gov The ability of this compound to selectively target IL-17A without interacting with IL-17F or IL-17RA underscores its specific mechanism of action. researchgate.nettandfonline.com

Target Selectivity and Specificity Profiling

Non-interference with TNF-α induced responses

The inflammatory pathways driven by Interleukin-17A (IL-17A) and Tumor Necrosis Factor-alpha (TNF-α) are distinct, though they can produce synergistic effects on tissue destruction and the induction of other inflammatory mediators. aai.org Preclinical investigations into the mechanisms of IL-17A antagonists often examine the specificity of the blockade to ensure it does not interfere with TNF-α responses, a critical factor in understanding its precise mode of action.

Studies have demonstrated that IL-17A and TNF-α can cooperate to amplify inflammatory responses in cells like synovial fibroblasts and keratinocytes. aai.orgbmj.com This synergy can involve the stabilization of mRNA for inflammatory proteins, a mechanism distinct from TNF-α-induced signal transduction. oup.com However, the signaling pathways are not entirely codependent. Research has shown that IL-17 can act independently of TNF-α under certain arthritic conditions. aai.org

In clinical contexts, treatment with the anti-IL-17A agent secukinumab in patients with peripheral spondyloarthritis resulted in significant reductions in IL-17A-related molecules, but not in TNF-α levels in synovial tissue. Similarly, other studies have noted that TNF blockade does not necessarily affect, and may even promote, the protein levels of IL-17. frontiersin.org This evidence underscores that specific antagonism of IL-17A primarily targets its own pathway, with limited direct impact on TNF-α levels or TNF-α-induced responses, highlighting the selective nature of this therapeutic approach. frontiersin.org

In Vivo Efficacy and Mechanism Validation in Animal Models for IL-17A Antagonism

Musculoskeletal and Connective Tissue Disease Models

Preclinical studies utilizing a proprietary, low-molecular-weight IL-17A antagonist have demonstrated its potential in mitigating the pathological features of tendinopathy in rat models. bmj.com These investigations explored the antagonist's effects both in isolated tendon fascicles (ex vivo) and in a live rat model of rotator cuff tendinopathy (in vivo). bmj.comresearchgate.net

In an ex vivo model using rat tail tendon fascicles, stimulation with Interleukin-17A (IL-17A) was shown to significantly increase the release of inflammatory mediators. bmj.comgoogle.com Specifically, in tendon fascicles cultured for 10 days, IL-17A prompted a notable release of Chemokine (C-X-C motif) ligand 1 (CXCL1) and Interleukin-6 (IL-6), both of which are key drivers of inflammation. bmj.comresearchgate.net

The introduction of the this compound effectively counteracted this inflammatory response. bmj.com Treatment with the antagonist significantly reduced the IL-17A-mediated release of both CXCL1 and IL-6 from the cultured tendon fascicles, demonstrating its ability to suppress the local inflammatory environment. bmj.comresearchgate.net

Table 1: Effect of this compound on Inflammatory Mediator Release in Rat Tendon Fascicles (Ex Vivo) Data adapted from studies on IL-17A mediated protein release in fascicle culture supernatants. bmj.comresearchgate.net

ConditionCXCL1 ReleaseIL-6 Release
Control (Vehicle)BaselineBaseline
IL-17A StimulatedSignificantly IncreasedSignificantly Increased
IL-17A Stimulated + this compoundSignificantly AttenuatedSignificantly Attenuated

Beyond its anti-inflammatory effects, the this compound also demonstrated a capacity to reverse the physical damage caused by IL-17A. In the ex vivo tendon fascicle model, prolonged exposure to IL-17A led to significant structural degeneration, characterized by a disorganized and unraveled extracellular matrix. bmj.comresearchgate.net This structural damage was accompanied by a measurable decline in the mechanical function of the tendon fascicles. bmj.com

Treatment with the this compound prevented this IL-17A-induced degenerative disorganization. bmj.com Furthermore, it attenuated the impairment of the tendon's mechanical properties, specifically its stiffness (Young's modulus) and tensile strength (failure stress). bmj.comresearchgate.net

In a live rat model of rotator cuff tendinopathy, IL-17A blockade was also shown to restore impaired tendon function. bmj.comresearchgate.net The anti-inflammatory effects of the antagonist were observed to resolve sustained sub-acute inflammation, which is a key factor in tendon degeneration and functional impairment. bmj.com

Table 2: Effect of this compound on Tendon Structure and Function (Ex Vivo) Data compiled from research on rat tail tendon fascicles. bmj.comresearchgate.net

ConditionTendon Matrix StructureMechanical Stiffness (Young's Modulus)Tensile Strength (Failure Stress)
Control (Vehicle)OrganizedBaselineBaseline
IL-17A StimulatedDisorganized, DegeneratedImpairedImpaired
IL-17A Stimulated + this compoundDegeneration PreventedImpairment AttenuatedImpairment Attenuated
Rat Tendinopathy Models (Ex Vivo and In Vivo)
Alleviation of Inflammatory Immune Effector Release

Other Inflammatory and Autoimmune Disease Models

The role of IL-17A has also been investigated in the context of pulmonary fibrosis, a condition characterized by tissue scarring and chronic inflammation in the lungs. aai.orgnih.gov Studies using in vivo models of lung fibrosis induced by agents like bleomycin (B88199) have shown that IL-17A expression is elevated in fibrotic lung tissues. aai.orgmdpi.com

In a mouse model where lung fibrosis was induced by bleomycin, the neutralization of IL-17A in vivo was found to promote the resolution of acute inflammation. aai.orgnih.gov This anti-inflammatory effect is crucial, as nonresolving inflammation is a known driver of pulmonary fibrosis. aai.org

Treatment with an IL-17A antagonist suppressed the recruitment and infiltration of inflammatory cells into the lung tissue. aai.org It also led to a decrease in the expression of several inflammatory cytokines, including IL-17A itself, Transforming growth factor-beta 1 (TGF-β1), IL-6, and IL-23. aai.orgoncotarget.com By mitigating the acute inflammatory response, IL-17A antagonism demonstrated a therapeutic effect, attenuating the progression of pulmonary fibrosis and increasing survival in the animal model. aai.orgnih.gov

Pulmonary Fibrosis Models
Attenuation of Fibrosis and Increased Survival

In preclinical models of hepatic fibrosis, the antagonism of Interleukin-17A (IL-17A) has demonstrated significant therapeutic effects. oncotarget.com Studies utilizing both cholestatic and hepatotoxic models of liver fibrosis revealed that blocking IL-17A activity mitigates the progression of the disease. oncotarget.com Specifically, in a bile duct ligation (BDL)-induced fibrosis model, treatment with an anti-IL-17A antibody led to a marked increase in the survival rate of the animals compared to the untreated group. oncotarget.com Furthermore, in a thioacetamide (B46855) (TAA)-induced model of chronic hepatic fibrosis, neutralization of IL-17A resulted in decreased collagen deposition and reduced expression of α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells which are key drivers of fibrosis. oncotarget.comnih.gov This anti-fibrotic effect was accompanied by a reduction in serum levels of IL-17A, as well as the liver enzymes alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), indicating an attenuation of liver damage. oncotarget.com The mechanism underlying these benefits appears to involve the restoration of autophagy in hepatocytes, which is suppressed by IL-17A signaling through a STAT3-dependent pathway. oncotarget.com

Research has also pointed to the role of IL-17A in promoting fibrosis in other organs, such as the lungs. In a model of sunitinib-induced pulmonary fibrosis, administration of an IL-17A antagonist, secukinumab, significantly reduced the lung organ coefficient and the expression of pro-inflammatory and pro-fibrotic markers. researchgate.net This suggests that the anti-fibrotic effects of IL-17A antagonism are not limited to the liver and may be applicable to other fibrotic diseases. researchgate.netnih.gov

Table 1: Effects of IL-17A Antagonism in Preclinical Fibrosis Models

Model Key Findings Reference
Bile Duct Ligation (BDL)-Induced Hepatic Fibrosis Increased survival rate. oncotarget.com
Thioacetamide (TAA)-Induced Hepatic Fibrosis Decreased collagen deposition, reduced α-SMA expression, lower serum ALT and AST. oncotarget.com
Sunitinib-Induced Pulmonary Fibrosis Reduced lung organ coefficient, decreased pro-inflammatory and pro-fibrotic markers. researchgate.net
Acute Ischemic Stroke Models
Reduction of Infarct Volume

In preclinical studies of acute ischemic stroke, the neutralization of IL-17A has been shown to be neuroprotective. A multi-center preclinical randomized controlled trial using a murine model of transient middle cerebral artery occlusion (tMCAO) demonstrated that administration of an anti-IL-17A antibody significantly reduced infarct volume three days after the ischemic event. nih.govresearchgate.netresearchgate.net The mean infarct volume in the anti-IL-17A treated group was 61.77 ± 31.04 mm³, compared to 75.66 ± 34.79 mm³ in the control group. nih.govresearchgate.net This reduction in infarct size was particularly evident in larger infarcts. nih.gov

Further studies have corroborated these findings, showing that intracerebroventricular injection of an IL-17A-neutralizing monoclonal antibody can decrease infarct volume and alleviate neuron loss in mice subjected to ischemic stroke. frontiersin.org The therapeutic effect of IL-17A blockade is associated with a reduction in neutrophil infiltration into the ischemic brain tissue. researchgate.netashpublications.org Mechanistically, IL-17A neutralization has been found to inhibit caspase-12-dependent apoptosis in the peri-infarct region. frontiersin.org It also prevents the decrease of the anti-apoptotic factor B-cell lymphoma 2 (Bcl-2) and the increase of the pro-apoptotic factor Bcl-2-associated X protein (Bax). researchgate.net

Table 2: Impact of IL-17A Neutralization on Infarct Volume in a Murine Stroke Model

Treatment Group Mean Infarct Volume (mm³) ± SD Statistical Significance (p-value) Reference
Anti-IL-17A 61.77 ± 31.04 p = 0.01 nih.govresearchgate.net
IgG Control 75.66 ± 34.79 nih.govresearchgate.net
Irritable Bowel Syndrome Models

The role of IL-17A in irritable bowel syndrome (IBS) is an area of active investigation, with some preclinical data suggesting its involvement in the associated inflammation and visceral hypersensitivity. In a murine model of IBS induced by trinitrobenzene sulfonic acid (TNBS), an increase in the number of activated Th17 cells, which are the primary producers of IL-17A, was observed in mesenteric lymph nodes and peripheral blood. bvsalud.org

However, the therapeutic potential of directly targeting IL-17A in IBS is complex and not fully elucidated. While some studies point to a pro-inflammatory role for IL-17A in the gut, others suggest that IL-17A is crucial for maintaining intestinal mucosal integrity. nih.gov In fact, clinical trials of IL-17A inhibitors in inflammatory bowel disease (IBD), a condition with some overlapping symptoms with IBS, were halted due to a worsening of the disease. nih.govbmj.com This suggests that the effects of IL-17A in the gastrointestinal tract are context-dependent. bmj.com In a mouse model of post-infectious IBS, serum levels of IL-17A were found to be significantly higher than in controls. magonlinelibrary.com This was accompanied by a higher percentage of Th17 cells. magonlinelibrary.com

Systemic Lupus Erythematosus Models

In animal models of systemic lupus erythematosus (SLE), IL-17A has been identified as a key pathogenic cytokine. frontiersin.orgnih.gov Studies in lupus-prone mice have demonstrated that these animals have elevated serum levels of IL-17A and an increased number of IL-17-producing cells. clinsurggroup.com Blockade of IL-17 has been shown to decrease the manifestations of lupus in these models. nih.gov For instance, in a murine model, IL-17 deficient mice did not develop SLE. mdpi.com

The pathogenic role of IL-17 in SLE models appears to be multifaceted, involving both the promotion of T cell-mediated tissue injury and the production of autoantibodies. nih.govresearchgate.net It has been shown that IL-17 can enhance the production of anti-DNA antibodies by B cells derived from SLE-prone mice. nih.gov Furthermore, IL-17 is associated with the development of lupus nephritis, a serious complication of SLE, with increased infiltration of Th17 cells observed in the kidneys of a lupus nephritis mouse model. researchgate.net

Future Directions in Il 17a Antagonist Research

Development of Orally Bioavailable Small Molecule Therapeutics

A significant frontier in IL-17A antagonist research is the development of orally bioavailable small molecule inhibitors. tandfonline.com While monoclonal antibodies have demonstrated significant efficacy, their parenteral administration, high cost, and potential for immunogenicity present challenges. tandfonline.compatsnap.com Small molecules offer the promise of oral administration, which would enhance patient convenience and compliance, along with potentially better tissue penetration. tandfonline.com

Researchers have successfully identified novel small molecule IL-17A antagonists that allosterically block the binding of the IL-17A/A homodimer and the IL-17A/F heterodimer to the receptor by targeting the interface between the IL-17A monomers. bioworld.com Optimization of these initial hits has yielded compounds with potent in vitro and in vivo activity. bioworld.com For instance, compounds AN-1315 and AN-1605 have demonstrated low nanomolar inhibition of IL-17A-induced CXCL1 production in human dermal fibroblasts and have shown efficacy in animal models of psoriasis following oral administration. bioworld.com

Table 1: Preclinical Data for Oral IL-17A Inhibitors

Compound Target IC50 (CXCL1 Inhibition) Oral Bioavailability Key Findings
AN-1315 IL-17A 0.31 nM Data not specified Dose-dependently blocked hIL-17A-induced CXCL1 production in vivo. bioworld.com
AN-1605 IL-17A 0.47 nM Mouse: 69%, Rat: 45%, Dog: 101% Suppressed IL-23-induced inflammation and normalized psoriatic biomarkers in mice. bioworld.com
C4XD IL-17A Data not specified Oral In partnership with Sanofi, developing compounds with "drug-like" molecular properties. patsnap.com

The development of these oral agents represents a paradigm shift in the treatment of IL-17A-mediated diseases, with the potential to offer a more accessible and patient-friendly alternative to injectable biologics. tandfonline.compatsnap.com

Targeting Specific Branches of IL-17A Signaling (TRAF6- vs. TRAF5-Dependent Pathways)

IL-17A signaling bifurcates into two main downstream pathways mediated by TNF receptor-associated factor 6 (TRAF6) and TRAF5. pnas.org The TRAF6-dependent pathway is primarily responsible for the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like IL-6. pnas.orgnih.gov In contrast, the TRAF5-dependent pathway is involved in stabilizing the mRNA of certain chemokines, such as CXCL1. pnas.orgnih.gov

Current IL-17A blockers inhibit both signaling branches indiscriminately. pnas.org However, there is growing interest in selectively targeting these pathways to achieve a more nuanced immunomodulation. This approach could potentially preserve the beneficial host defense functions of IL-17A while still mitigating its pathological inflammatory effects. pnas.org

Recent research has identified key regulatory molecules that differentially control these pathways. For example, the protein 14-3-3ζ has been shown to be essential for IL-17A-stimulated IL-6 production via the TRAF6 pathway, while it appears to suppress TRAF5-mediated CXCL1 induction. pnas.org Conversely, TRAF5 acts as an endogenous suppressor of IL-17A-induced IL-6 production. pnas.org This intricate cross-talk between the two branches, regulated by molecules like 14-3-3ζ, presents novel therapeutic targets for selectively modulating IL-17A signaling. pnas.org By designing inhibitors that specifically interfere with the interactions governing one pathway over the other, it may be possible to develop more refined therapies with an improved safety profile.

Exploration of Novel Therapeutic Indications for IL-17A Antagonists

The proven efficacy of IL-17A antagonists in psoriasis, psoriatic arthritis, and ankylosing spondylitis has spurred investigation into their potential use in a wider range of inflammatory and autoimmune conditions. patsnap.combmj.com The central role of IL-17A in driving inflammation suggests its involvement in the pathophysiology of numerous other diseases.

Emerging evidence points to the potential utility of IL-17A blockade in conditions such as:

Uveitis : Some studies suggest that targeting IL-17A could be beneficial in certain types of uveitis, an inflammatory disease of the eye. patsnap.com

Malignancies : There is interest in exploring the role of IL-17A inhibitors in modulating the tumor microenvironment in certain cancers. patsnap.com

Diabetic Nephropathy : Preclinical studies have suggested that IL-17A is involved in the pathogenesis of diabetic renal injury, making it a potential therapeutic target. mdpi.com

Cardiovascular Disease : Given the link between chronic inflammation and cardiovascular comorbidities in diseases like psoriasis, the impact of IL-17A inhibition on cardiovascular health is an area of active investigation. frontiersin.org

Hidradenitis Suppurativa : Clinical trials are exploring the efficacy of IL-17 inhibitors in this chronic inflammatory skin condition. nih.gov

The expansion of therapeutic indications for IL-17A antagonists will depend on a deeper understanding of the specific role of this cytokine in the pathogenesis of each disease and the successful execution of well-designed clinical trials. patsnap.combioworld.com

Advanced Drug Discovery Methodologies

The quest for novel and improved IL-17A antagonists is being propelled by sophisticated drug discovery techniques. These methodologies are crucial for identifying new chemical entities and optimizing their therapeutic properties.

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry and plays a pivotal role in the optimization of lead compounds targeting IL-17A. researchgate.netdomainex.co.uk By elucidating the three-dimensional structure of IL-17A in complex with inhibitors, researchers can gain detailed insights into the molecular interactions driving binding affinity and selectivity. domainex.co.uknih.gov

This structural information enables the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. domainex.co.uk SBDD is an iterative process involving cycles of computational modeling, chemical synthesis, and biological testing to refine the lead compound into a viable drug candidate. proteinstructures.com This approach has been instrumental in the development of macrocyclic IL-17A antagonists and continues to be a key strategy for optimizing small molecule inhibitors. nih.govacs.org

A significant challenge in targeting IL-17A with small molecules has been the lack of deep, well-defined binding pockets. tandfonline.com However, recent research has successfully identified novel, druggable sites on the IL-17A protein. researchgate.netplos.org

One such discovery is a C-terminal binding pocket, identified through NMR-based fragment screening. researchgate.net Fragments were found to bind to this previously undescribed site, and through a process of analog screening and structure-based design, these initial weak binders were linked to create compounds with significantly increased binding affinity and functional inhibition of IL-17A signaling. researchgate.net

Additionally, peptide phage display has been used to map "hot regions" on the IL-17A surface that are critical for its interaction with the IL-17RA receptor. plos.org This has led to the identification of peptides that bind to distinct pockets, such as the α-helix and β-hairpin pockets. plos.org The characterization of these novel binding sites opens up new avenues for the design of small molecule and peptide-based inhibitors with unique mechanisms of action. patsnap.complos.org

Continued Structure-Based Drug Design (SBDD) for Lead Optimization

Comparative Studies with Other IL-17 Family Member Inhibitors (e.g., IL-17F, IL-17A/F Heterodimer)

The IL-17 family consists of several members, with IL-17F sharing the highest structural homology (approximately 50%) with IL-17A. nih.gov Both IL-17A and IL-17F are often co-expressed and can form a heterodimer (IL-17A/F). tandfonline.comnih.gov They signal through the same receptor complex, IL-17RA/IL-17RC. nih.govsinobiological.com

While IL-17A has traditionally been considered the more potent of the two, IL-17F is often found at significantly higher concentrations in psoriatic lesions. nih.govfrontiersin.org This has led to the hypothesis that dual inhibition of both IL-17A and IL-17F could lead to a more profound suppression of inflammation than targeting IL-17A alone. frontiersin.orgresearchgate.net

Preclinical studies have supported this, showing that dual inhibition may be more effective in reducing inflammatory gene expression and modulating osteoblastic activity. frontiersin.orgresearchgate.net This has culminated in the development of therapies like bimekizumab, a monoclonal antibody that neutralizes both IL-17A and IL-17F. nih.gov Clinical trials have demonstrated the high efficacy of this dual-inhibition approach in conditions like psoriasis. frontiersin.org

Table 2: Comparison of IL-17A and IL-17F

Feature IL-17A IL-17F
Homology - ~50% structural homology with IL-17A nih.gov
Receptor IL-17RA/IL-17RC nih.govsinobiological.com IL-17RA/IL-17RC nih.govsinobiological.com
Expression in Psoriasis Elevated in lesional skin frontiersin.org More abundant than IL-17A in lesional skin nih.govfrontiersin.org
Role in Gut Potentially protective frontiersin.org Potentially pathogenic in colitis models frontiersin.org

Future comparative studies will be crucial to delineate the distinct and overlapping roles of IL-17A and IL-17F in various diseases. Understanding these differences, such as their potentially opposing roles in the gut, will be critical for developing targeted therapies and predicting their efficacy and safety profiles across different inflammatory conditions. frontiersin.org

Rational Design of Combination Therapies

The complexity of inflammatory diseases, driven by intricate and often redundant cytokine networks, has highlighted the limitations of monotherapy for a subset of patients. This has paved the way for the rational design of combination therapies involving Interleukin-17A (IL-17A) antagonists. The primary goal of such strategies is to target multiple nodes within the inflammatory cascade, aiming for synergistic or additive effects that can lead to improved clinical outcomes, especially in difficult-to-treat patient populations. consensus.app

The rationale for combining IL-17A blockade with other therapeutic agents is rooted in the understanding of its interactions with other key pro-inflammatory cytokines. nih.gov IL-17A is known to act synergistically with other cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) to amplify inflammatory responses. nih.govfrontiersin.org For instance, the combination of IL-17A and TNF-α has been shown to synergistically induce the expression of a vast number of pro-inflammatory genes, far exceeding the effect of either cytokine alone. nih.govresearchgate.net This synergy can be cell-type dependent but has been observed in key effector cells in autoimmune diseases, such as synoviocytes in rheumatoid arthritis. frontiersin.org This understanding provides a strong basis for dual blockade of these pathways.

Preclinical and clinical research has explored several combination strategies with promising results. These approaches can be broadly categorized into the co-administration of separate agents or the development of single molecules, such as bispecific antibodies, that can neutralize two targets simultaneously.

Dual Cytokine Blockade:

One of the most explored strategies is the dual blockade of IL-17A and other key cytokines.

IL-17A and TNF-α: Given their synergistic roles in promoting inflammation and joint damage, the combination of IL-17A and TNF-α inhibitors has been a major focus. nih.govtandfonline.com Preclinical studies in rodent models of arthritis demonstrated that concurrent administration of anti-TNF and anti-IL-17A antibodies was more effective at reducing inflammation and protecting against joint damage than either monotherapy. tandfonline.commdpi.com This has led to the development of bispecific antibodies like JNJ-61178104, which can simultaneously bind and neutralize both human TNF and IL-17A. tandfonline.com In a human IL-17A/TNF-induced murine lung neutrophilia model, this bispecific antibody was more potent than the parental anti-TNF or anti-IL-17A antibodies alone. tandfonline.com

IL-17A and IL-17F: IL-17F is the cytokine most closely related to IL-17A, sharing about 50% homology and using the same receptor complex (IL-17RA/RC). nih.govmdpi.com Although IL-17F is less potent than IL-17A, it is often found at significantly higher concentrations in inflamed tissues, such as psoriatic skin lesions. nih.govijdvl.com This observation led to the hypothesis that blocking both cytokines could be more effective than blocking IL-17A alone. This has been clinically validated with the development of bimekizumab, a monoclonal antibody that neutralizes both IL-17A and IL-17F. nih.govtandfonline.com Clinical trials have shown that bimekizumab has superior efficacy in treating psoriasis and psoriatic arthritis compared to IL-17A inhibitors like secukinumab and adalimumab (a TNF inhibitor). consensus.apptandfonline.comnih.gov

IL-17 and IL-23: The IL-23/IL-17 axis is a cornerstone of the pathogenesis of many autoimmune diseases, where IL-23 is crucial for the maintenance and expansion of IL-17-producing T helper 17 (Th17) cells. nih.gov While both IL-23 and IL-17A inhibitors are highly effective as monotherapies in conditions like psoriasis, there is interest in whether a combination could benefit patients with an inadequate response. nih.govnih.gov Some studies suggest that in certain conditions like axial spondyloarthritis, the IL-17A pathway may have pathogenic roles independent of IL-23 signaling, making a direct IL-17A blockade potentially more impactful for specific disease manifestations. nih.gov

Combination with Other Therapeutic Modalities:

Beyond dual cytokine blockade, research is also exploring the combination of IL-17A antagonists with other types of therapies.

Conventional Synthetic DMARDs (csDMARDs): In clinical practice, biologics are often used in combination with csDMARDs like methotrexate. However, systematic reviews of clinical trial data for IL-17 inhibitors in psoriasis and psoriatic arthritis have generally not shown a significant added benefit from concomitant csDMARD use compared to IL-17 inhibitor monotherapy. nih.gov

Other Biologics and Small Molecules: For patients with refractory disease, combining an IL-17 inhibitor with other small molecules like apremilast (B1683926) or acitretin (B1665447) has shown some efficacy in case series and reports, potentially allowing for dose reduction of the individual agents. nih.govjcadonline.com

Immune Checkpoint Inhibitors: In the realm of oncology, there is emerging preclinical evidence for combining IL-17A antagonists with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies). researchgate.nethcplive.com The rationale is that IL-17A can contribute to an immunosuppressive tumor microenvironment, and blocking it may enhance the efficacy of cancer immunotherapies. researchgate.net

The development of novel IL-17A antagonists, such as the macrocyclic peptide "IL-17A antagonist 3," could offer new possibilities for combination therapies. researchgate.net Small-molecule and peptide-based inhibitors may have different pharmacokinetic and pharmacodynamic properties compared to monoclonal antibodies, which could be advantageous in certain combination regimens. researchgate.net

The future of IL-17A antagonist research will likely involve a more personalized approach to combination therapies, using biomarkers to identify which patients would benefit most from targeting specific inflammatory pathways.

Research Findings on Combination Therapies Involving IL-17A Antagonists

Here are interactive tables summarizing key findings from preclinical and clinical studies on combination therapies with IL-17A antagonists.

Table 1: Preclinical Studies of IL-17A Antagonist Combination Therapies

Combination Model Key Findings Reference(s)
Anti-IL-17A + Anti-TNF Rat model of spondyloarthritis Dual blockade significantly reduced clinical spondylitis, peripheral arthritis, and histological inflammation. The effect on new bone formation was more prominent at the axial level. mdpi.com
Anti-IL-17A + Anti-TNF Human TNF transgenic mouse model of arthritis Dual inhibition resulted in a significant reduction of synovitis, synovial hyperplasia, and cartilage damage, with superior effects on bone remodeling markers compared to monotherapy. mdpi.com
Anti-IL-17A + Vinblastine (B1199706) Ex vivo model using cells from Langerhans Cell Histiocytosis patients The combination of neutralizing anti-IL-17A antibodies with low-dose vinblastine synergistically induced apoptosis in pathological dendritic cells. frontiersin.org

| Anti-IL-17 + Anti-PD-1 | Mouse model of gastric cancer | Combined blockade of IL-17 and PD-1 effectively eradicated tumors and was associated with increased infiltration of neoantigen-specific CD8+ T cells. | researchgate.net |

Table 2: Clinical Trial Outcomes of Combination Therapies Involving IL-17A Pathway Blockade

Therapy Disease Comparator(s) Key Efficacy Outcomes Reference(s)
Bimekizumab (anti-IL-17A/F) Psoriatic Arthritis Placebo At week 8, ACR20 response was 80.0% vs 16.7% for placebo. PASI100 response was 86.7% vs 0% for placebo. bmj.com
Bimekizumab (anti-IL-17A/F) Plaque Psoriasis Secukinumab (anti-IL-17A), Adalimumab (anti-TNF), Ustekinumab (anti-IL-12/23) Demonstrated superior efficacy in skin clearance (PASI90 and PASI100) compared to secukinumab, adalimumab, and ustekinumab in head-to-head trials. ijdvl.comtandfonline.comnih.gov
Secukinumab (anti-IL-17A) + cDMARDs Psoriasis and/or Psoriatic Arthritis Secukinumab monotherapy Post-hoc analyses of RCTs showed no significant added benefit in efficacy for the combination therapy compared to secukinumab alone. nih.gov
Ixekizumab (anti-IL-17A) + cDMARDs Psoriatic Arthritis Ixekizumab monotherapy No added benefit observed with concomitant cDMARDs. nih.gov
Secukinumab or Ixekizumab + Apremilast Recalcitrant Psoriasis and/or Psoriatic Arthritis Not applicable (case series) Combination therapy was reported to be effective and well-tolerated in the majority of cases. jcadonline.com

| Secukinumab or Ixekizumab or Guselkumab + Immune Checkpoint Inhibitors | Psoriatic Arthritis and Cancer | Not applicable (case series) | Anti-IL-17A or anti-IL-23 therapy effectively managed PsA flares during ICI treatment without compromising anti-tumor response. | hcplive.com |

Q & A

Q. What is the role of IL-17A in inflammatory diseases, and how does IL-17A antagonist 3 modulate this pathway?

IL-17A is a proinflammatory cytokine implicated in autoimmune diseases (e.g., psoriasis, ankylosing spondylitis) and cancer. It binds to the IL-17 receptor (IL-17R), activating downstream signaling pathways that drive inflammation and tissue damage . This compound is a small molecule that inhibits IL-17A/IL-17R interaction, blocking pathological immune responses. Preclinical studies suggest it reduces IL-17A-driven gene expression, such as keratinocyte hyperproliferation in psoriasis .

Q. What are the differences between IL-17A monoclonal antibodies (e.g., secukinumab) and small molecule antagonists like this compound?

Monoclonal antibodies (e.g., secukinumab) are biologics that directly neutralize IL-17A with high specificity, as demonstrated in Phase III trials for psoriasis and ankylosing spondylitis . In contrast, this compound is a synthetic small molecule (MW: 604.71 g/mol) that targets the IL-17A/IL-17R interface with a Kd of 0.66 μM and IC50 of 1.14 μM . Small molecules offer advantages in oral bioavailability and tissue penetration but may require optimization for potency .

Q. Which experimental assays are used to evaluate the efficacy of IL-17A antagonists in vitro and in vivo?

  • In vitro : Flow cytometry with IL-17A-specific monoclonal antibodies (e.g., Product #25-7177-82) to quantify Th17 cell differentiation ; ELISA to measure IL-17A secretion in stimulated PBMCs.
  • In vivo : Murine models of autoimmune encephalomyelitis or psoriasis, assessing disease severity via histopathology and cytokine profiling (e.g., IL-17A, TNF-α) .

Advanced Research Questions

Q. How should researchers design preclinical studies to assess the therapeutic potential of this compound in autoimmune models?

  • Animal models : Use IL-17A-overexpressing transgenic mice or induced models (e.g., imiquimod-induced psoriasis) to evaluate antagonist efficacy .
  • Dosing : Optimize based on pharmacokinetic parameters (e.g., half-life, bioavailability) and target engagement (e.g., IL-17A suppression in serum/skin). For example, secukinumab trials used 150 mg subcutaneous dosing to maintain ASAS20/40 responses over 4 years .
  • Endpoints : Include cytokine panels (IL-17A, IL-23), histopathological scoring, and functional outcomes (e.g., joint mobility in arthritis models) .

Q. How can contradictory data on IL-17A antagonist efficacy across different disease models be reconciled?

Discrepancies may arise from model-specific pathophysiology. For example:

  • In psoriasis, IL-17A antagonism robustly suppresses keratinocyte proliferation and inflammatory genes , but in hypertension models, IL-17A blockade shows variable effects depending on genetic background and dosing .
  • Methodological considerations : Validate antagonist selectivity (e.g., off-target effects on IL-17F) and ensure consistent biomarker measurement (e.g., serum IL-17A vs. tissue-specific expression) .

Q. What bioinformatics approaches are used to analyze IL-17A signaling pathways modulated by antagonists?

  • Transcriptomics : RNA-seq of antagonist-treated cells to identify IL-17A-regulated genes (e.g., DEFB4, CXCL1) .
  • Primer design : Use tools like Primer3 for qPCR validation of IL-17A target genes (e.g., rs2275913 in NCBI RefSeq: NC_000006.12) .
  • Pathway analysis : Enrichment tools (e.g., KEGG, DAVID) to map IL-17A-associated pathways (e.g., NF-κB, MAPK) .

Q. What are the considerations for combining this compound with other immunomodulators (e.g., TNF-α inhibitors)?

  • Synergy : Preclinical data suggest combined IL-17A and TNF-α inhibition amplifies anti-inflammatory effects in refractory psoriasis .
  • Safety : Monitor for additive immunosuppression (e.g., infection risk) and cytokine rebound upon treatment cessation.
  • Experimental design : Use factorial ANOVA to test interactions between antagonists in co-culture systems or combinatorial dosing in vivo .

Data Contradiction Analysis

Q. Why do some studies report limited efficacy of IL-17A antagonists in non-autoimmune conditions (e.g., cancer)?

IL-17A has dual roles: pro-tumorigenic in colorectal cancer (via angiogenesis) but anti-tumorigenic in melanoma (via immune activation) . Antagonist efficacy depends on disease context and IL-17A source (e.g., Th17 vs. γδ T cells). Researchers should stratify results by IL-17A isoform (IL-17A vs. IL-17F) and tumor microenvironment .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。